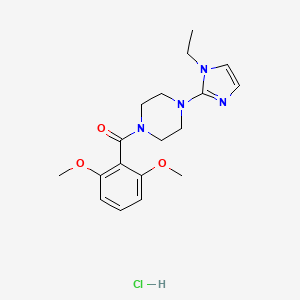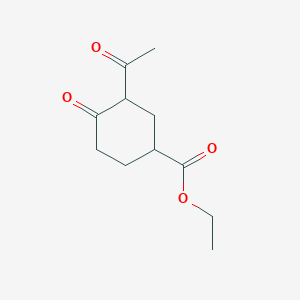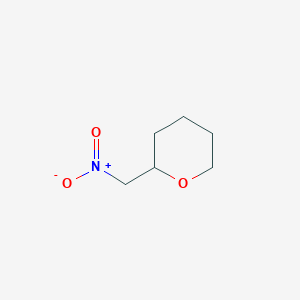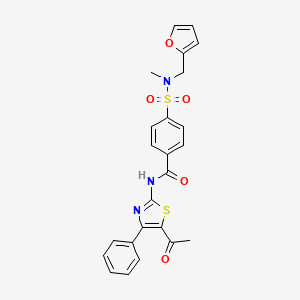![molecular formula C20H15ClN2O2S B2588473 3-(4-chlorobenzyl)-7-(4-méthoxyphényl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-62-2](/img/structure/B2588473.png)
3-(4-chlorobenzyl)-7-(4-méthoxyphényl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidin-4(3H)-one is a class of organic compounds that contain a thieno[3,2-d]pyrimidine skeleton with a ketone group at the 4-position . These compounds are often used as building blocks in medicinal chemistry due to their wide range of biological activities.
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one compounds is characterized by a fused ring system consisting of a thiophene and a pyrimidinone .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-one compounds can undergo various chemical reactions. For example, they can react with primary aromatic amines to form pyrimidinones .Applications De Recherche Scientifique
Activité antituberculeuse
Aperçu : Les thiéno[2,3-d]pyrimidin-4(3H)-ones ont été étudiées comme agents antituberculeux potentiels. Ces composés ont été conçus, synthétisés et criblés contre les mycobactéries, en se concentrant sur la lutte contre Mycobacterium tuberculosis.
Principales conclusions :- Les thiénopyrimidinones en tant que classe présentent un potentiel prometteur pour le développement d'agents antituberculeux .
Activité anticonvulsivante
Aperçu : La synthèse des tétrahydrobenzo[b]thieno pyrimidin-4-ones substituées en positions 2, 3 et 6 a été explorée, et leurs propriétés anticonvulsivantes étudiées.
Principales conclusions :- Des études supplémentaires sont nécessaires pour comprendre leur mécanisme d'action et leurs applications cliniques potentielles .
Inhibition de l'ATPase
Aperçu : La N-(4-(tert-butyl)phénéthyl)thieno[3,2-d]pyrimidin-4-amine (composé 19) a été identifiée comme un inhibiteur actif de l'ATPase.
Principales conclusions :- Elle sert de sonde chimique précieuse pour étudier la fonction de la Cyt-bd mycobactérienne dans différentes conditions physiologiques .
Thiéno[2,3-d]pyrimidines fonctionnalisées
Aperçu : Une méthode efficace de synthèse des thiéno[2,3-d]pyrimidines fonctionnalisées a été développée.
Principales conclusions :Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in ATP depletion, which is crucial for the survival and reproduction of the bacteria .
Pharmacokinetics
The compound has been shown to exhibit significant antimycobacterial activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the significant reduction in the viability of Mycobacterium tuberculosis . The compound achieves this by inhibiting the function of Cyt-bd, leading to ATP depletion and disruption of the bacteria’s energy metabolism .
Action Environment
The action of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of Cyt-bd can affect the compound’s efficacy. It has been observed that the compound is less potent against strains of Mycobacterium tuberculosis that have higher expression of the Cyt-bd-encoding genes .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPVCXNJOFYTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)
![Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate](/img/structure/B2588395.png)

![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)


![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)

![Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2588403.png)
![5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2588405.png)


